Taraxasteryl acetate

Overview

Description

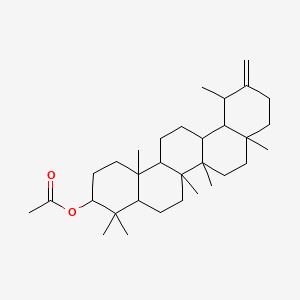

Taraxasterol acetate: is a pentacyclic triterpene acetate derived from taraxasterol, a bioactive compound found in dandelions (Taraxacum officinale). Taraxasterol is known for its anti-inflammatory, anti-oxidative, and anti-carcinogenic properties . Taraxasterol acetate is formed by the acetylation of taraxasterol, which enhances its stability and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of taraxasterol acetate involves the acetylation of taraxasterol using acetyl-CoA as an acyl donor. The enzyme LsTAT1, a triterpene acetyltransferase, catalyzes this reaction . The reaction conditions typically involve the use of a cell-free system where the enzyme exhibits activity for the acetylation of taraxasterol .

Industrial Production Methods: Industrial production of taraxasterol acetate can be achieved through the heterologous expression of the LsTAT1 gene in yeast or tobacco plants. This method allows for the large-scale production of taraxasterol acetate by converting free triterpenes into their acetate forms .

Chemical Reactions Analysis

Types of Reactions: Taraxasterol acetate undergoes various chemical reactions, including:

Oxidation: Taraxasterol acetate can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert taraxasterol acetate back to taraxasterol.

Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Acidic or basic conditions can facilitate the substitution of the acetate group.

Major Products:

Oxidation: Oxidized derivatives of taraxasterol acetate.

Reduction: Taraxasterol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anti-Inflammatory Properties

Taraxasteryl acetate exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory conditions. Studies have demonstrated that this compound can reduce inflammation in various animal models. For instance:

- In a study involving albino rats, this compound showed notable anti-inflammatory activity against carrageenan-induced inflammation, indicating its potential as an anti-inflammatory agent in clinical settings .

- Another investigation highlighted that this compound could inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby mitigating inflammatory responses .

Antitumor Activity

Research has revealed that this compound possesses antitumor properties, particularly in various cancer cell lines. Key findings include:

- This compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. For example, it inhibits cell proliferation and induces cell cycle arrest in prostate cancer cells through modulation of the PI3K/AKT signaling pathway .

- A study indicated that this compound could suppress tumor growth in vivo, suggesting its potential application in cancer therapy .

Gastroprotective Effects

The gastroprotective properties of this compound have also been explored. Research indicates that it may enhance mucosal defense mechanisms and promote healing in gastrointestinal disorders:

- In animal models of colitis, this compound administration resulted in improved histopathological scores and reduced colonic injury, demonstrating its protective effects on the intestinal barrier .

Neuroprotective Potential

Emerging studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases:

- The compound has been implicated in reducing neuronal death and inflammation associated with neurodegenerative conditions, although further studies are required to elucidate its mechanisms fully .

Case Studies

Mechanism of Action

The mechanism of action of taraxasterol acetate involves the modulation of various molecular targets and pathways. It exerts its effects by:

Inhibiting Inflammatory Pathways: Taraxasterol acetate reduces the levels of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 by inhibiting nuclear factor-kappa B and mitogen-activated protein kinase signaling pathways.

Antioxidant Activity: It increases the activity of the CYP2E1/Nrf2/HO-1 pathway, which helps in reducing oxidative stress.

Anti-carcinogenic Effects: Taraxasterol acetate has been shown to inhibit the growth of cancer cells by modulating various signaling pathways.

Comparison with Similar Compounds

ψ-Taraxasterol: Another triterpene acetate found in dandelions with similar bioactive properties.

Taraxerol Acetate: A triterpene acetate with anti-inflammatory and antioxidant properties.

Lupeol Acetate: Known for its anti-inflammatory and anti-carcinogenic effects.

Uniqueness of Taraxasterol Acetate: Taraxasterol acetate is unique due to its specific molecular structure, which allows it to interact with various molecular targets and pathways effectively. Its enhanced stability and bioavailability compared to taraxasterol make it a valuable compound for therapeutic applications .

Biological Activity

Taraxasteryl acetate is a triterpenoid compound derived from various plant species, particularly from the genus Taraxacum. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Profile

This compound is a derivative of taraxasterol, characterized by the addition of an acetyl group at the C-3 position. This modification enhances its pharmacological properties compared to its parent compound. The structural formula can be represented as follows:

1. Anti-Inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of this compound. In animal models, it has been shown to reduce inflammation markers significantly.

- Case Study : In a study involving carrageenan-induced paw edema in rats, this compound demonstrated notable anti-inflammatory effects, with a dose-dependent reduction in edema .

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

2. Anticancer Properties

Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Mechanism : this compound has been found to induce S-phase cell cycle arrest in various cancer cell lines and promote apoptosis through upregulation of pro-apoptotic proteins such as Bax and caspase-9 while downregulating Bcl-2 .

- Case Study : In a study on lung cancer cells, treatment with this compound resulted in a significant decrease in cell viability and tumor growth in xenograft models .

| Cancer Type | IC50 (µM) | Effect on Tumor Growth |

|---|---|---|

| Non-small cell lung | 15 | Significant inhibition |

| Prostate cancer | 12 | Significant inhibition |

3. Antioxidant Activity

This compound exhibits potent antioxidant properties, which can protect cells from oxidative stress.

- Research Findings : Studies have shown that this compound can scavenge free radicals and reduce oxidative damage in various cellular models. It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Pharmacological Mechanisms

The pharmacological effects of this compound are mediated through several pathways:

Properties

IUPAC Name |

(4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEUTIOWNUGQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80982799 | |

| Record name | Urs-20(30)-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6426-43-3 | |

| Record name | TARAXASTEROL, ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urs-20(30)-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.